

# Comparative Analysis of Gene Expression Profiles Following DY131 Treatment

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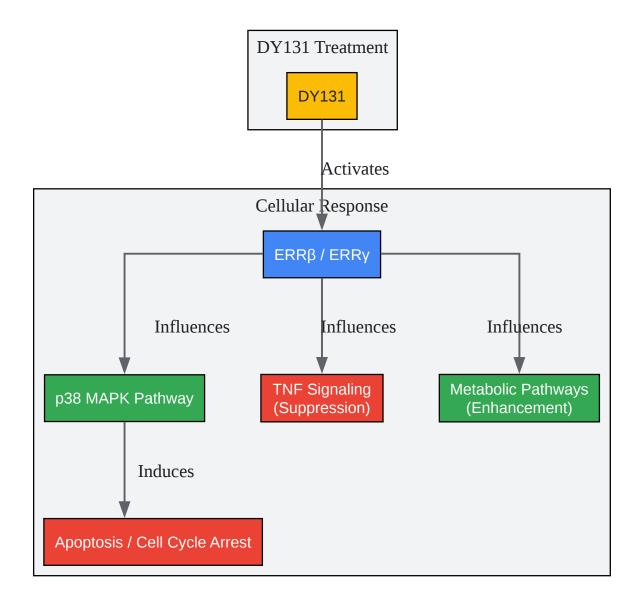
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by **DY131**, a potent and selective agonist of Estrogen-Related Receptor  $\beta$  (ERR $\beta$ ) and ERR $\gamma$ .[1][2][3] The data presented herein is derived from transcriptomic studies, primarily focusing on the compound's effects in a lipopolysaccharide (LPS)-induced acute liver injury model, offering insights into its mechanism of action and therapeutic potential.

### **Mechanism of Action of DY131**

**DY131** selectively activates ERRβ and ERRγ, nuclear receptors that play crucial roles in regulating cellular metabolism, inflammation, and apoptosis.[1][4] Unlike other compounds, it exhibits no significant activity on ERRα or the classical estrogen receptors (ERα and ERβ).[1] [2] In cancer cell lines, particularly breast cancer, **DY131** has been shown to inhibit cell growth by activating the p38 stress kinase pathway, leading to cell cycle arrest and apoptosis.[5] In models of acute inflammation, its therapeutic effects are linked to the suppression of proinflammatory signaling pathways, such as the TNF signaling cascade, and the enhancement of metabolic pathways.[4]





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Figure 1: Simplified signaling pathway of DY131.

# Comparative Gene Expression Analysis: DY131 vs. LPS-Induced Inflammation

In a study investigating acute liver injury, mice were treated with **DY131** prior to a challenge with lipopolysaccharide (LPS), a potent inflammatory stimulus. Transcriptomic analysis (RNA-Seq) of liver tissue revealed that **DY131** treatment significantly reversed a substantial portion of the gene expression changes induced by LPS.[4]



## **Summary of Differentially Expressed Genes (DEGs)**

The following table summarizes the key findings from the comparative transcriptomic analysis between LPS-treated and **DY131** + LPS-treated groups.[4]

Gene Expression Profile	Key Enriched Pathways	Representative Genes	Implication of DY131 Treatment
Upregulated by LPS, Downregulated by DY131	TNF Signaling Pathway, Cytokine- cytokine Receptor Interaction, Apoptosis	TNFα, IL-6, IL-1β, Bax, Cleaved Caspase-3	Attenuation of pro- inflammatory and apoptotic responses.
Downregulated by LPS, Upregulated by DY131	Metabolic Pathways, Oxidative Phosphorylation	Genes involved in fatty acid and glucose metabolism	Restoration of metabolic homeostasis and cellular energy production.

## **Experimental Protocols**

The following sections detail the methodologies employed for the comparative gene expression analysis.

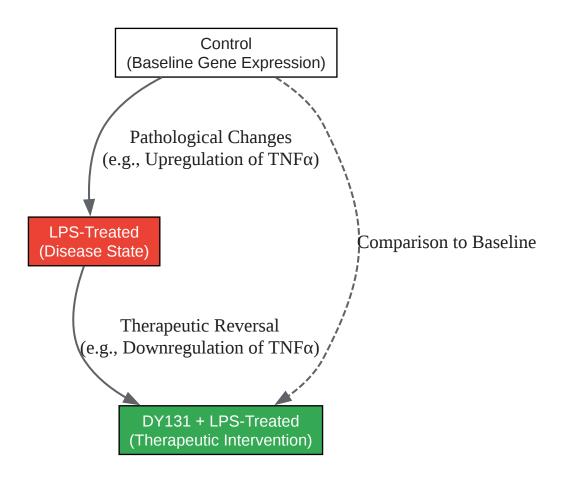
#### **Animal Model and Treatment**

- Animal Model: Male C57BL/6 mice were utilized for the in vivo study.[4]
- Treatment Groups:
  - Control Group: Received saline (vehicle).
  - DY131 Group: Received only DY131 to assess its baseline effects.
  - LPS Group: Received saline followed by an LPS challenge (10 mg/kg) to induce acute liver injury.



- DY131 + LPS Group: Pretreated with DY131 (5 mg/kg/day) for 3 days via intraperitoneal injection prior to the LPS challenge.[4]
- Sample Collection: 24 hours after the LPS challenge, mice were euthanized, and liver tissues were collected for subsequent analysis.[4]





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